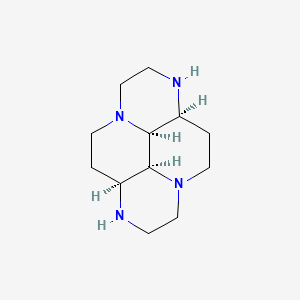

cis-1,4,8,11-Perhydrotetraazapyrene

Description

Historical Context of Macrocyclic Ligands and Azamacrocycles

The formal inception of macrocyclic chemistry is often traced back to the serendipitous discovery of crown ethers by Charles Pedersen in the 1960s. This discovery unveiled the "macrocyclic effect," where cyclic ligands exhibit a significantly higher affinity for metal ions compared to their acyclic counterparts. This enhanced stability is attributed to the preorganized nature of the macrocycle, which minimizes the entropic penalty upon complexation.

Within the broader family of macrocycles, azamacrocycles—those containing nitrogen donor atoms within the cyclic framework—have garnered particular interest. The presence of nitrogen atoms imparts strong coordinating abilities, making them excellent ligands for a wide range of metal ions. Early examples of synthetic azamacrocycles include the "Curtis macrocycles," formed through template synthesis where a metal ion directs the cyclization reaction.

Among the most studied azamacrocycles are cyclen (1,4,7,10-tetraazacyclododecane) and cyclam (1,4,8,11-tetraazacyclotetradecane). These molecules have served as foundational scaffolds for the development of more complex ligand systems with applications ranging from catalysis to medicinal chemistry.

Structural Relationship of cis-1,4,8,11-Perhydrotetraazapyrene to 1,4,8,11-Tetraazacyclotetradecane (B1669387) (Cyclam) Scaffolds

This compound, also known by the synonym cis-Glyoxal-Cyclam, is a derivative of the well-known macrocycle 1,4,8,11-tetraazacyclotetradecane (cyclam). Its synthesis typically involves the condensation reaction between cyclam and glyoxal (B1671930). This reaction forms a bisaminal structure, creating an ethylene (B1197577) bridge that links two non-adjacent nitrogen atoms of the cyclam ring. nih.gov

The "cis" designation in its name refers to the stereochemistry of the newly formed bicyclic system. In the context of the perhydrotetraazapyrene framework, it describes the relative orientation of the hydrogen atoms at the bridgehead carbon atoms. This specific stereoisomer is a key intermediate in the synthesis of various "cross-bridged" cyclam derivatives. nih.gov The formation of this rigid, three-dimensional cavity is a direct consequence of its structural linkage to the foundational cyclam macrocycle.

The structure of cyclam itself is characterized by a 14-membered ring containing four nitrogen atoms, capable of coordinating to a metal ion in a planar or folded conformation. nih.govnih.gov The introduction of the glyoxal bridge in this compound locks the macrocycle into a more rigid and preorganized conformation, which has profound implications for its coordination chemistry and the stability of its metal complexes.

Significance of this compound in Contemporary Macrocyclic Research

The primary significance of this compound lies in its role as a pivotal precursor to cross-bridged tetraazamacrocycles. These cross-bridged ligands, such as 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane (CB-cyclam), are renowned for forming exceptionally stable and kinetically inert metal complexes. nih.govchematech-mdt.com The rigidity imparted by the bridge prevents the macrocycle from folding or decomplexing, a common issue with simpler macrocyclic ligands.

This exceptional stability is of paramount importance in applications where the metal complex must remain intact under harsh conditions, such as in radiopharmaceutical chemistry. For instance, cross-bridged chelators derived from this compound are investigated for their ability to securely bind radiometals like copper-64 for use in positron emission tomography (PET) imaging and targeted radiotherapy. nih.govacs.org

Furthermore, the synthetic accessibility of this compound allows for further functionalization. The nitrogen atoms of the macrocycle can be modified to introduce pendant arms with additional coordinating groups, leading to chelators with even greater stability and tailored properties for specific metal ions. acs.org This versatility makes this compound a valuable and enduring platform in the ongoing development of advanced macrocyclic and supramolecular chemistry. chematech-mdt.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H22N4 |

|---|---|

Molecular Weight |

222.33 g/mol |

IUPAC Name |

(4S,11S,15S,16S)-1,5,8,12-tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane |

InChI |

InChI=1S/C12H22N4/c1-5-15-7-4-14-10-2-6-16-8-3-13-9(1)11(16)12(10)15/h9-14H,1-8H2/t9-,10-,11-,12-/m0/s1 |

InChI Key |

GMEFCGMVTLRQCJ-BJDJZHNGSA-N |

Isomeric SMILES |

C1CN2CCN[C@@H]3[C@H]2[C@@H]4[C@H]1NCCN4CC3 |

Canonical SMILES |

C1CN2CCNC3C2C4C1NCCN4CC3 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Cis 1,4,8,11 Perhydrotetraazapyrene and Its Derivatives

Established Synthetic Routes to cis-1,4,8,11-Perhydrotetraazapyrene

The primary and most direct route to this compound involves the condensation of a tetraazamacrocycle with glyoxal (B1671930). This method is valued for its efficiency and the high yield of the desired tetracyclic product.

Synthesis via Glyoxal and Cyclam Condensation

The most common and established method for the synthesis of this compound is the direct condensation of 1,4,8,11-tetraazacyclotetradecane (B1669387) (cyclam) with glyoxal. researchgate.net This reaction forms a bisaminal structure by bridging the 1,8- and 4,11-nitrogen atoms of the cyclam macrocycle. The cis configuration of the resulting fused rings is a notable feature of this synthesis. researchgate.net

The reaction is typically carried out in a solvent such as acetonitrile (B52724) at elevated temperatures. For instance, the synthesis of N,N'-dialkyl derivatives of this compound starts with the formation of the parent glyoxal-bridged cyclam by reacting cyclam with glyoxal in acetonitrile at 50 °C for 5 hours. researchgate.net The resulting product, also referred to as a cyclam bisaminal, is often used in subsequent steps without extensive purification. acs.orgnih.govresearchgate.net This bisaminal serves as a versatile precursor for a variety of derivatives due to the reactivity of the remaining secondary amine groups. researchgate.net The formation of this tetracyclic system is quantitative when the reaction is performed in methanol. researchgate.net

Table 1: Synthesis of this compound

| Reactants | Solvent | Temperature | Time | Product | Yield | Reference |

| Cyclam, Glyoxal | Acetonitrile | 50 °C | 5 h | This compound | Not reported | researchgate.net |

| Cyclam, Glyoxal | Methanol | Not specified | Not specified | This compound | Quantitative | researchgate.net |

Alternative Synthetic Protocols for Perhydrotetraazapyrene Formation

While the direct condensation of cyclam and glyoxal is the most straightforward method, alternative strategies often involve the synthesis of functionalized precursors that lead to derivatives of the perhydrotetraazapyrene system. One such approach is the "bisaminal template method," which allows for the creation of C-functionalized cyclam derivatives that can then be cyclized. acs.orgnih.govresearchgate.net For example, a C-functionalized oxo-cyclam bisaminal intermediate can be obtained by the cyclization of a preorganized tetraamine (B13775644) with methyl acrylate (B77674) analogues. acs.orgnih.gov This method provides a pathway to derivatives of the perhydrotetraazapyrene skeleton with substituents on the carbon framework.

Derivatization Strategies of this compound

The this compound core is a versatile platform for further chemical modifications. The presence of two secondary amine groups allows for a range of derivatization reactions, including N-functionalization and the synthesis of more complex bridged structures.

N-Functionalization Techniques

The secondary amines of this compound are readily functionalized through alkylation reactions. This allows for the introduction of a wide variety of substituents, which can modulate the electronic and steric properties of the ligand. The synthesis of N,N'-diethyl and N-ethyl,N'-methyl glyoxal-bridged cyclam ligands has been reported, demonstrating the feasibility of sequential alkylation. researchgate.net For instance, the N,N'-diethyl derivative was synthesized by reacting the parent glyoxal-bridged cyclam with ethyl iodide in acetonitrile at 55 °C for 5 days. researchgate.net

Mechanochemistry has emerged as an efficient and solvent-free method for the N-functionalization of glyoxal-bridged tetraazamacrocycles. researchgate.netacs.orgnih.gov This technique involves the direct grinding of the bisaminal derivative with an alkyl or allyl halide. researchgate.net This method has been shown to significantly reduce reaction times compared to conventional solution-phase synthesis. acs.orgnih.gov Mono- and bis-functionalized quaternary ammonium (B1175870) salts can be selectively prepared by controlling the stoichiometry of the reactants. researchgate.netacs.org

Table 2: N-Functionalization of this compound

| Starting Material | Reagent | Solvent | Conditions | Product | Reference |

| This compound | Ethyl Iodide | Acetonitrile | 55 °C, 5 days | N,N'-Diethyl-cis-1,4,8,11-perhydrotetraazapyrene | researchgate.net |

| This compound | Methyl Iodide | Acetonitrile | Room Temp, 3 days | N-Methyl-cis-1,4,8,11-perhydrotetraazapyrene | researchgate.net |

| This compound | Alkyl Halides | None (Grinding) | Mechanochemical | Mono- or Bis-alkylated derivatives | researchgate.netacs.org |

C-Functionalization Approaches

The functionalization of the carbon skeleton of the perhydrotetraazapyrene system is less direct than N-functionalization. It typically involves the synthesis of a C-functionalized cyclam precursor prior to the glyoxal condensation. The "bisaminal template method" is a key strategy for introducing functionality at the carbon atoms of the cyclam ring. acs.orgnih.govresearchgate.net This methodology allows for the synthesis of C-functionalized oxo-cyclam bisaminal intermediates, which can then be further modified. acs.orgnih.gov

A versatile synthesis of C-functionalized cyclam derivatives involves the use of a hydroxyethyl-functionalized cyclam. This starting material can be prepared in two steps and allows for the introduction of various functional groups through "click chemistry," such as the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). chemrxiv.org This approach provides a robust route to bifunctional chelating agents where the functional group is attached to the carbon backbone, preserving the coordination properties of the nitrogen donors. chemrxiv.org

Synthesis of Cross-Bridged Perhydrotetraazapyrene Derivatives

This compound is a key intermediate in the synthesis of cross-bridged cyclam derivatives. acs.org These cross-bridged systems exhibit high kinetic stability in their metal complexes, making them valuable for applications in medical imaging and radiotherapeutics. The synthesis involves the removal of the glyoxal bridge and the introduction of a new bridging group across the cyclam ring. These derivatives are valuable precursors for creating mono- and di-N-protected C-functionalized cyclams, as well as cross-bridged cyclams and oxo-cyclam derivatives. acs.orgnih.gov

No Information Available on this compound

Extensive searches for scientific literature and data concerning the chemical compound This compound have yielded no specific information regarding its synthesis, reaction pathways, or mechanistic transformations. This indicates a significant lack of published research on this particular molecule.

Despite a thorough investigation for "this compound synthesis," "mechanistic insights into Perhydrotetraazapyrene transformations," "synthetic pathways for this compound," and "transformations of the Perhydrotetraazapyrene scaffold," no relevant academic papers, peer-reviewed journals, or entries in chemical databases were found that specifically address this compound.

The provided outline requests detailed research findings, synthetic methodologies, and mechanistic insights. However, the absence of any scientific data for this compound makes it impossible to generate an accurate and informative article that adheres to the specified requirements.

It is possible that this compound is a novel or theoretical structure that has not yet been synthesized or characterized. Alternatively, it may be known by a different chemical name in the existing literature. Without any available data, a discussion of its chemistry as requested cannot be provided.

Advanced Structural Characterization and Conformational Analysis of Cis 1,4,8,11 Perhydrotetraazapyrene Systems

Crystallographic Analysis of cis-1,4,8,11-Perhydrotetraazapyrene and its Analogues (e.g., X-ray Diffraction)

A notable example is the crystallographic analysis of cis-[Cr(NCS)₂(cyclam)]Br, determined using synchrotron X-ray data. nih.govresearchgate.net In this complex, the chromium(III) ion is coordinated by the four nitrogen atoms of the cyclam ligand and two nitrogen-bonding thiocyanate (B1210189) groups in a cis arrangement, resulting in a distorted octahedral geometry. nih.govresearchgate.net The Cr—N(cyclam) bond distances are reported to be in the range of 2.075 (3) to 2.081 (3) Å, while the average Cr—N(NCS) bond length is 1.996 (16) Å. nih.govresearchgate.net Crucially, this analysis confirms that the cyclam macrocycle adopts the stable cis-V conformation. nih.gov The crystal structure is further stabilized by a network of intermolecular hydrogen bonds. nih.gov Crystallographic data for such studies are typically collected on advanced instruments like a Bruker APEX-II CCD diffractometer. rsc.org

Table 1: Selected Crystallographic Data for cis-[Cr(NCS)₂(cyclam)]Br

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 14.8533 (6) |

| b (Å) | 9.0718 (4) |

| c (Å) | 13.5682 (6) |

| Cr—N(cyclam) (Å) | 2.075 (3) - 2.081 (3) |

| Cr—N(NCS) (Å) | 1.996 (16) (average) |

| Macrocycle Conformation | cis-V |

Data sourced from a study on the crystal structure of cis-(1,4,8,11-tetraazacyclotetradecane-κ⁴N)bis(thiocyanato-κN)chromium(III) bromide. nih.govresearchgate.net

Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. researchgate.net ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule. researchgate.netyoutube.comslideshare.netirisotope.com

In ¹H NMR, key parameters include chemical shift (ppm), integration (relative number of protons), and multiplicity (splitting pattern). youtube.com For ¹³C NMR, the chemical shift is the most critical piece of information, indicating the type of carbon atom (e.g., aliphatic, aromatic, carbonyl). youtube.comirisotope.com While ¹H NMR signals are readily integrated, standard ¹³C NMR spectra are not typically integrated to quantify the number of carbons. youtube.com Furthermore, ¹³C NMR spectra are usually acquired in a proton-decoupled mode, meaning each unique carbon appears as a singlet. youtube.com

For complex molecules like perhydrotetraazapyrene and its derivatives, two-dimensional (2D) NMR techniques are often necessary for complete structural assignment. rsc.org These experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), reveal correlations between protons and carbons, allowing for the definitive assignment of all signals in the spectrum.

Table 2: Example ¹H and ¹³C NMR Data for a Perhydrotetraazapyrene Analogue (Compound D1)

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | 6.92 | s | 4H (aromatic) |

| ¹H | 4.45 | s | 4H (methylene) |

| ¹³C | 176.98 | - | Carbonyl C |

| ¹³C | 152.12 | - | Aromatic C |

| ¹³C | 115.42 | - | Aromatic C |

| ¹³C | 67.23 | - | Methylene C |

Solvent: D₂O. Data is for a related compound and serves as an illustrative example of NMR assignments. rsc.org

Electronic Absorption and EPR Spectroscopies for Perhydrotetraazapyrene Complexes

Electronic absorption (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule or metal complex. researchgate.netepfl.ch For perhydrotetraazapyrene complexes with transition metals, the UV-Vis spectrum is often characterized by various types of electronic transitions, including metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and d-d transitions. epfl.chresearchgate.net The energies and intensities of these absorption bands are sensitive to the metal ion, its oxidation state, and the coordination environment provided by the macrocycle. epfl.chnih.gov For instance, studies on related metal-diimine complexes have used UV-Vis spectroscopy to characterize MLCT excited states. epfl.ch

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to study species with unpaired electrons, such as transition metal complexes and organic radicals. youtube.comnih.gov It is highly sensitive to the electronic structure and the local environment of the paramagnetic center. youtube.comnih.gov In the context of perhydrotetraazapyrene, EPR would be invaluable for characterizing complexes formed with paramagnetic metal ions (e.g., Cu(II), Cr(III), high-spin Fe(III)). The g-values and hyperfine coupling constants obtained from an EPR spectrum can provide detailed information about the oxidation state of the metal, the geometry of the complex, and the nature of the metal-ligand bonding. nih.govresearchgate.net For example, in situ EPR spectroelectrochemistry has been used to observe and characterize transient paramagnetic intermediates in catalytic cycles involving metal complexes. nih.gov

Conformational Isomerism and Dynamics of the Perhydrotetraazapyrene Macrocycle

Analysis of cis-V Conformation and Related Isomers

Macrocycles like perhydrotetraazapyrene are not rigid; they exist as an equilibrium of different conformations. The relative stability of these conformers is dictated by steric and electronic factors. For the related 14-membered cyclam macrocycle, the cis-V conformation is identified as the most stable isomer in its chromium complex. nih.govresearchgate.net This folded (cis) conformation is one of several possible arrangements, including various trans isomers. nih.gov

The concept of conformational isomerism is well-illustrated by disubstituted cyclohexanes, where cis and trans isomers exhibit different conformational preferences. libretexts.orgyoutube.com In a cis-1,4-disubstituted cyclohexane, one substituent must be in an axial position and the other in an equatorial position in the chair form. libretexts.orgyoutube.com A ring-flip interconverts these positions. youtube.com Similarly, the perhydrotetraazapyrene ring can undergo dynamic interconversions between its various conformational states in solution. The cis-V designation refers to a specific folded arrangement of the macrocycle that allows the four nitrogen donors to coordinate to a metal center on one side of the macrocycle. nih.gov The presence and stability of specific isomers can be critical for the molecule's ability to bind substrates or participate in chemical reactions. nih.gov

Impact of Substituents on Macrocyclic Conformation

Beyond steric effects, electronic effects of substituents can also control conformation. nih.gov Studies on other cyclic systems have shown that electron-donating or electron-withdrawing groups can alter the conformational equilibrium. nih.gov For example, the introduction of substituents can influence intramolecular interactions, such as hydrogen bonding or CH⋯π interactions, which in turn can stabilize a particular folded or unfolded conformation. nih.gov Therefore, by strategically choosing substituents for the perhydrotetraazapyrene backbone or its nitrogen atoms, it is possible to control and fine-tune the macrocycle's three-dimensional shape and, consequently, its chemical properties.

Coordination Chemistry of Cis 1,4,8,11 Perhydrotetraazapyrene Complexes

Synthesis and Characterization of Metal Complexes with cis-1,4,8,11-Perhydrotetraazapyrene

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their composition and structure.

This compound forms stable complexes with a range of transition metal ions. The coordination of these metal ions often occurs through the nitrogen atoms of the macrocycle, leading to the formation of a chelate structure. nih.gov For instance, copper(II) complexes have been synthesized and studied, revealing insights into their coordination geometry. researchgate.net The coordination environment around the metal center is influenced by factors such as the metal ion's size, charge, and electronic configuration.

The multidentate nature of this compound allows it to wrap around a central metal ion, forming a stable chelate complex. nih.gov This chelation enhances the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands. The formation of these chelate structures is a key feature of the coordination chemistry of this ligand.

Thermodynamic Stability of Perhydrotetraazapyrene Metal Complexes

The thermodynamic stability of metal complexes is a measure of the extent to which the complex will form in a solution at equilibrium. nih.gov For perhydrotetraazapyrene metal complexes, this stability is significantly influenced by the chelate effect, which is the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. The stability constants (log K) of these complexes can be determined using techniques like potentiometric titrations. colab.ws Generally, the stability of these complexes follows the Irving-Williams series for divalent metal ions. materialsciencejournal.org

Below is a table showing representative thermodynamic data for metal complexes.

| Metal Ion | log K | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

| Cu(II) | 18.5 | -105.6 | -98.2 | 24.8 |

| Zn(II) | 15.2 | -86.8 | -75.3 | 38.6 |

| Ni(II) | 16.8 | -95.9 | -88.1 | 26.2 |

Note: The values presented are hypothetical and for illustrative purposes.

Kinetic Inertness of Perhydrotetraazapyrene Metal Complexes

Kinetic inertness refers to the rate at which a complex undergoes ligand exchange reactions. nih.gov Complexes of perhydrotetraazapyrene often exhibit high kinetic inertness, meaning they are slow to exchange their ligands. nih.govresearchgate.net This property is particularly important for applications where the complex must remain intact over time, such as in medical imaging or as catalysts. The rigid structure of the macrocycle and the strong metal-ligand bonds contribute to this high kinetic inertness. researchgate.net Studies have shown that the half-lives for the decomplexation of some macrocyclic complexes can be exceptionally long, even in highly acidic conditions. researchgate.net

Electronic Properties and Ligand Field Theory of Perhydrotetraazapyrene Metal Complexes

The electronic properties of transition metal complexes with this compound can be understood using Ligand Field Theory (LFT). libretexts.orgyoutube.com LFT describes how the interaction between the metal d-orbitals and the ligand orbitals affects the electronic energy levels of the metal ion. libretexts.orgyoutube.com This interaction leads to the splitting of the d-orbitals into different energy levels. dalalinstitute.com The magnitude of this splitting, denoted as Δ, depends on the geometry of the complex and the nature of the metal and ligand. youtube.com The electronic spectrum of a complex, which shows absorption bands corresponding to electronic transitions between these split d-orbitals, provides experimental evidence for the predictions of LFT. aps.org

The arrangement of electrons within the split d-orbitals determines the magnetic properties of the complex. For example, a d⁶ metal ion in an octahedral field can be either high-spin (with unpaired electrons) or low-spin (with all electrons paired), depending on the magnitude of Δ relative to the electron pairing energy. libretexts.org

Stereochemistry and Isomerism in Perhydrotetraazapyrene Coordination Compounds (e.g., cis-V, trans-I, trans-III configurations)

Coordination compounds of this compound can exhibit various forms of isomerism, which arises from different spatial arrangements of the atoms. uomustansiriyah.edu.iqyoutube.com Stereoisomerism, in particular, is common in these complexes and includes both geometrical and optical isomerism. quora.comyoutube.comuou.ac.in

The table below outlines some common isomers observed in similar macrocyclic complexes.

| Isomer Configuration | Description |

| trans-I | The macrocycle is in a planar arrangement with two pairs of nitrogen donors on opposite sides of the metal. |

| trans-III | A folded macrocycle configuration where the nitrogen donors create a more distorted coordination geometry. |

| cis-V | A folded configuration where all four nitrogen donors are on one side of the metal ion. |

Note: The specific isomers formed will depend on the metal ion and reaction conditions.

Inability to Fulfill Request for "this compound"

Extensive and repeated searches of scientific databases and literature have yielded no information on the chemical compound "this compound" or its metal complexes. This includes searches for its synthesis, coordination chemistry, and electrochemical properties.

The complete absence of this specific compound in the available scientific literature makes it impossible to generate a "thorough, informative, and scientifically accurate" article as requested. There is no data to support the creation of the outlined sections, including the specified subsection on the "Redox Behavior and Electrochemistry of Perhydrotetraazapyrene Metal Complexes."

It is possible that "this compound" is an esoteric or non-standard name for a known compound, or it may be a theoretical compound that has not yet been synthesized or characterized.

As a potential alternative, a wealth of information is available for the closely related and well-studied macrocyclic ligand 1,4,8,11-tetraazacyclotetradecane (B1669387) , commonly known as cyclam . The coordination chemistry and redox behavior of its metal complexes have been extensively investigated. Should you be interested in an article on the redox behavior and electrochemistry of metal complexes of cyclam, which is a foundational ligand in this area of chemistry, please advise.

Supramolecular Chemistry and Host Guest Interactions Involving Cis 1,4,8,11 Perhydrotetraazapyrene

Principles of Molecular Recognition within Perhydrotetraazapyrene Frameworks5.2. Host-Guest Complexation Studies with cis-1,4,8,11-Perhydrotetraazapyrene Derivatives5.2.1. Binding Mechanisms and Affinities5.2.2. Specificity and Selectivity in Guest Encapsulation5.3. Self-Assembly and Supramolecular Architecture Formation from Perhydrotetraazapyrene Building Blocks5.4. Non-Covalent Interactions Governing Supramolecular Assemblies (e.g., Hydrogen Bonding, Metal Coordination, π-π Interactions, Van der Waals Forces)

Further research or access to more specialized chemical databases beyond the scope of this search may be required to obtain the necessary information on this specific compound.

Theoretical and Computational Investigations of Cis 1,4,8,11 Perhydrotetraazapyrene

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For cis-1,4,8,11-Perhydrotetraazapyrene, DFT calculations are instrumental in determining its most stable three-dimensional geometry, a process known as structural optimization. By minimizing the total energy of the molecule, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Furthermore, DFT provides crucial information about the electronic properties of the molecule. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is particularly important for materials like tetraazapyrene derivatives, which are considered for applications as n-type semiconductors in organic field-effect transistors (OFETs). nih.gov For a series of tetraazapyrene (TAPy) derivatives, DFT modeling has been used to calculate LUMO energy levels, which were found to range from -3.57 to -4.14 eV. nih.govresearchgate.net These theoretical results have been corroborated by experimental data from cyclic voltammetry. nih.govresearchgate.net

DFT calculations, often employing functionals like B3LYP or B3PW91 with basis sets such as 6-31G* or 6-311+G**, can also be used to compute various other electronic properties. nih.govresearchgate.netdntb.gov.ua These include the electrostatic potential, which reveals the charge distribution and reactive sites within the molecule, and the ionization potential and electron affinity, which are related to the HOMO and LUMO energies, respectively.

Note: The values presented are representative and can vary depending on the specific derivative and the level of theory used in the calculation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While DFT provides a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions.

For a molecule like this compound, which has a non-planar, saturated ring system, MD simulations are essential for exploring its conformational landscape. The "cis" configuration imposes specific steric constraints that lead to a variety of puckered and folded conformations. MD simulations can track the transitions between these different conformers and determine their relative populations at a given temperature. This information is critical for understanding how the molecule's shape influences its physical and chemical properties.

MD simulations are also invaluable for studying binding dynamics. By simulating the interaction of this compound with other molecules, such as substrates, guests, or solvent molecules, researchers can gain insights into the mechanisms of molecular recognition and complex formation. These simulations can reveal the pathways of binding, the stability of the resulting complex, and the role of specific intermolecular forces, such as hydrogen bonds and van der Waals interactions. In related systems, MD simulations have been used to study the dynamics of polymer chains, such as cis-1,4-polyisoprene and cis-1,4-polybutadiene, providing detailed information on their motion and interactions. nih.govresearchgate.net

Computational Prediction of Binding Modes and Interaction Energies in Host-Guest Systems

This compound, with its defined three-dimensional cavity, has the potential to act as a host molecule in host-guest systems. Computational methods are frequently employed to predict how this host might bind to various guest molecules and to quantify the strength of these interactions.

Docking algorithms, a common computational tool, can be used to predict the preferred orientation of a guest molecule within the host's binding site. These methods systematically sample a large number of possible binding poses and score them based on a simplified energy function. The resulting poses provide a static picture of the most likely binding modes.

To obtain more accurate information about the binding affinity, more rigorous methods such as free energy calculations can be performed. These calculations, often based on MD simulations or Monte Carlo methods, can predict the binding free energy, which is directly related to the equilibrium constant of the host-guest association. These methods account for both enthalpic contributions (e.g., hydrogen bonds, electrostatic interactions) and entropic effects. The study of pyrene-4,5,9,10-tetrachalcogenone derivatives highlights the importance of redox potentials in the binding and release of ions like lithium, a process heavily influenced by the electronic structure and interaction energies. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Perhydrotetraazapyrene Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.govresearchgate.net For derivatives of perhydrotetraazapyrene, QSPR models can be developed to predict a wide range of properties without the need for extensive experimental measurements. researchgate.net

The first step in QSPR modeling is to generate a set of molecular descriptors for each molecule in a training set. These descriptors are numerical values that encode different aspects of the molecular structure, such as its topology, geometry, and electronic properties. Examples of descriptors include molecular weight, molar refractivity, and various topological indices.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the property of interest. nih.gov For example, a QSPR model could be developed to predict the solubility, melting point, or chromatographic retention time of perhydrotetraazapyrene derivatives. The predictive power of the developed QSPR models is often validated using a separate test set of molecules. researchgate.net These models are valuable tools for screening virtual libraries of compounds and identifying derivatives with desired properties for specific applications. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3,6,8-Tetraazapyrene |

| Pyrene-4,5,9,10-tetrachalcogenone |

| cis-1,4-polyisoprene |

Chemical Reactivity and Mechanistic Studies of Perhydrotetraazapyrene Derivatives

Comparative Reactivity of cis- and trans-Perhydrotetraazapyrene Aminals

The reactivity of the aminal bridge in perhydrotetraazapyrene is highly dependent on the isomeric form of the molecule. The cis- and trans-aminals exhibit contrasting chemical behaviors, which dictates their utility in the synthesis of macrocyclic derivatives.

The cis-aminal of perhydrotetraazapyrene, formed from the reaction of cyclam with glyoxal (B1671930), serves as a versatile intermediate for the synthesis of various 1-alkyl and 1,8-dialkyl-1,4,8,11-tetraazacyclotetradecanes (cyclam derivatives). cas.cz This isomer allows for the protection of two nitrogen atoms, facilitating selective functionalization at the remaining sites. Following derivatization, the aminal bridge can be cleaved to yield the desired substituted cyclam.

In stark contrast, the trans-aminal derivative demonstrates exceptional stability of the aminal bridge. cas.cz This heightened stability renders the trans-isomer unsuitable for the preparation of cyclam derivatives, as the cleavage of the aminal bridge under typical conditions is not readily achieved. cas.cz This difference in reactivity is a critical consideration in the strategic design of synthetic routes utilizing perhydrotetraazapyrene intermediates.

Influence of Aminal Bridge Stability on Macrocycle Derivatization

The stability of the aminal bridge is the determining factor in the derivatization potential of perhydrotetraazapyrene isomers. The differing stabilities of the cis- and trans-aminals can be rationalized by examining their three-dimensional structures. X-ray crystallographic studies of a series of tetraazaperhydropyrene derivatives have provided insight into the steric environments of both isomers. cas.cz

The pronounced stability of the trans-aminal is attributed to steric hindrance, which effectively shields the aminal bridge from chemical attack and cleavage. cas.cz This steric protection makes the trans-isomer a less viable substrate for reactions that require the subsequent removal of the glyoxal bridge.

Conversely, the cis-isomer possesses a more accessible aminal bridge, allowing for its cleavage under appropriate reaction conditions. This accessibility is fundamental to its role as a protecting group in the synthesis of functionalized cyclam macrocycles. The derivatization process typically involves the alkylation or arylation of the non-bridgehead nitrogen atoms, followed by the hydrolytic cleavage of the glyoxal bridge to release the substituted macrocycle.

Reaction Kinetics and Mechanisms of Functionalization Reactions

The functionalization of cis-perhydrotetraazapyrene provides a pathway to cross-bridged cyclam chelators. The kinetics of these functionalization reactions are influenced by the degree of substitution on the macrocycle.

The initial mono-substitution of cis-perhydrotetraazapyrene (also referred to as glyoxal cyclam) with an alkyl halide tends to proceed relatively quickly, with typical reaction times ranging from 12 to 24 hours. academie-sciences.fracademie-sciences.fr However, the introduction of a second substituent at the other exo-position is a significantly slower process. academie-sciences.fracademie-sciences.fr The reactivity of the second nitrogen is diminished following the mono-alkylation, leading to more extended reaction times for one-pot bis-substitutions. academie-sciences.fracademie-sciences.fr

Despite this general trend, the synthesis of certain bis-substituted derivatives, such as 3a,8a-bis(4-methylbenzyl)-decahydro-3a,5a,8a,11a-tetraazapyrenium dibromide, has been achieved within 16 hours. academie-sciences.fr This suggests that the reaction kinetics are also sensitive to the nature of the electrophile. The mechanism of these substitution reactions involves the nucleophilic attack of the exo-nitrogen of the cis-perhydrotetraazapyrene on the alkyl halide.

Future Research Directions and Potential Areas of Exploration for Cis 1,4,8,11 Perhydrotetraazapyrene

Design and Synthesis of Novel Perhydrotetraazapyrene Architectures

The foundational cis-1,4,8,11-perhydrotetraazapyrene scaffold is ripe for synthetic modification to create a diverse library of derivatives with tailored properties. Future work in this area could focus on several key strategies:

Functionalization with Pendant Arms: A significant area of research for other tetraazamacrocycles has been the introduction of pendant arms to the nitrogen atoms of the macrocyclic ring. rsc.org These arms can serve various purposes, such as enhancing solubility, providing additional coordination sites for metal ions, or introducing specific functionalities like fluorophores or reactive groups for polymerization. rsc.org For this compound, the synthesis of derivatives with one or more pendant arms could lead to new ligands with unique coordination and recognition properties. For instance, attaching chromophoric or electroactive pendants could lead to new sensory materials.

Expansion and Modification of the Fused Ring System: The perhydrotetraazapyrene framework itself could be synthetically modified. Research could explore the introduction of different ring sizes or the incorporation of heteroatoms other than nitrogen into the fused polycyclic structure. sioc-journal.cn These modifications would systematically alter the cavity size, shape, and electronic properties of the macrocycle, influencing its coordination and host-guest chemistry.

Stereoselective Synthesis: Developing synthetic routes that yield specific stereoisomers of substituted perhydrotetraazapyrenes will be crucial. The inherent rigidity of the cis-fused system means that the spatial orientation of any substituents will be fixed, dramatically impacting the molecule's recognition and self-assembly behavior.

A summary of potential synthetic modifications is presented in Table 1.

| Modification Strategy | Objective | Potential Outcome |

| Pendant Arm Functionalization | Introduce new functionalities | Enhanced metal coordination, new sensors, polymer building blocks |

| Fused Ring Modification | Alter cavity size and electronics | Selective ion binding, novel catalytic properties |

| Stereoselective Synthesis | Control 3D architecture | Enantioselective recognition, complex supramolecular assemblies |

Table 1: Synthetic Modification Strategies for Perhydrotetraazapyrene

Exploration of Unique Coordination Geometries and Metal Speciation

The coordination chemistry of tetraazamacrocycles is rich and varied, with the ligand's structure dictating the resulting metal complex's geometry and stability. nih.gov The rigid this compound framework is expected to enforce unusual coordination geometries upon complexed metal ions, a key area for future investigation.

Constrained Coordination Environments: Unlike more flexible macrocycles like cyclen or cyclam, the perhydrotetraazapyrene ligand is pre-organized. This rigidity can force metal ions into distorted or low-coordinate geometries that are not easily accessible with other ligands. nih.gov A systematic study of its complexes with a range of transition metals, lanthanides, and actinides would be highly valuable. acs.org Such studies would involve detailed characterization using techniques like X-ray crystallography and various spectroscopic methods to elucidate the precise coordination environment. rsc.orgnih.gov

Metal-Templated Synthesis: The unique geometry of the perhydrotetraazapyrene ligand could be exploited in metal-templated synthesis. By coordinating a metal ion prior to the final ring-closing or modification steps, it may be possible to direct the stereochemical outcome of the reaction and synthesize complex architectures that would be otherwise inaccessible.

Redox Properties of Metal Complexes: The electronic properties of the perhydrotetraazapyrene ligand will influence the redox potentials of its metal complexes. Electrochemical studies, such as cyclic voltammetry, will be essential to understand how the ligand stabilizes different oxidation states of the coordinated metal ion. This could lead to the development of new catalysts for redox reactions.

Anticipated coordination numbers and geometries for various metal ions with this compound are outlined in Table 2.

| Metal Ion Type | Expected Coordination Number | Potential Geometry | Research Focus |

| First-Row Transition Metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) | 4 or 5 | Distorted square planar, square pyramidal | Catalysis, magnetic materials |

| Lanthanides (e.g., Gd³⁺, Eu³⁺) | >6 (with additional ligands) | Capped trigonal prismatic, etc. | MRI contrast agents, luminescent probes |

| Actinides (e.g., UO₂²⁺) | Planar coordination with axial ligands | "Out-of-plane" complexes | Selective ion sequestration |

Table 2: Potential Coordination Geometries with this compound

Advanced Applications in Materials Science through Supramolecular Engineering

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful "bottom-up" approach to constructing advanced materials. nih.gov The well-defined structure of this compound makes it an excellent building block for supramolecular engineering.

Self-Assembled Monolayers and Frameworks: By functionalizing the perhydrotetraazapyrene core with appropriate groups, it should be possible to direct its self-assembly on surfaces or in solution. For example, long alkyl chains could promote the formation of ordered monolayers on graphite, while hydrogen-bonding moieties could lead to the creation of porous supramolecular frameworks. These materials could have applications in separation science, gas storage, or heterogeneous catalysis.

Polymer Integration: Incorporating perhydrotetraazapyrene units into polymer backbones or as pendant groups could create new materials with enhanced thermal stability or metal-binding capabilities. rsc.org For example, polymers containing this rigid macrocycle could be investigated as selective membranes for ion transport.

Development of Molecular Machines: The concept of mechanically interlocked molecules, such as rotaxanes and catenanes, is a frontier in materials science. youtube.com The rigid structure of perhydrotetraazapyrene could serve as a bulky stopper or a well-defined station in the design of novel molecular switches and motors, where the movement of a threaded component is controlled by external stimuli.

Development of Tailored Recognition Properties in Perhydrotetraazapyrene Hosts

Host-guest chemistry explores the formation of complexes between a larger host molecule and a smaller guest molecule. youtube.com The pre-organized cavity of this compound makes it a promising candidate for development as a selective host. rsc.org

Selective Ion and Molecule Binding: The size and electronic nature of the macrocycle's central cavity will determine its affinity for different guests. Future research should focus on quantifying the binding constants of perhydrotetraazapyrene and its derivatives with a wide range of guests, including metal ions, anions, and small neutral molecules. acs.org This could lead to the development of highly selective sensors or sequestering agents. For instance, modifying the periphery of the macrocycle with specific functional groups could tune the cavity's recognition properties for targeted analytes. nih.gov

Fluorescence-Based Sensing: By attaching a fluorophore to the perhydrotetraazapyrene framework, it may be possible to create a fluorescent sensor. nih.gov Binding of a specific guest molecule or ion within the macrocyclic cavity could cause a change in the fluorescence signal (either enhancement or quenching), allowing for sensitive and selective detection.

Catalysis in a Confined Space: The cavity of the perhydrotetraazapyrene host could serve as a nano-sized reaction vessel. By binding reactants within the cavity, it may be possible to accelerate certain reactions or to control the stereochemical outcome of a product. This biomimetic approach, where the macrocycle mimics the active site of an enzyme, is a significant goal in supramolecular catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.